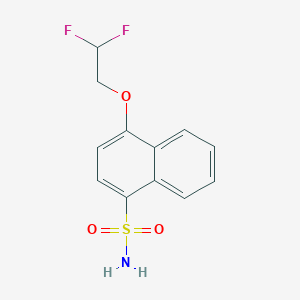![molecular formula C14H10F3N3O4 B13507213 4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione is a complex organic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The preparation of 4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione involves several synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Industrial production methods focus on efficient processes for the commercial production of both unsubstituted and substituted versions of this compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to diseases involving abnormal levels of TNF-α
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been shown to interact with ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . This interaction results in pleiotropic antitumor effects and is used in the treatment of certain myelodysplastic syndromes .
Comparison with Similar Compounds
Similar compounds to 4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione include:
Lenalidomide: 1-Oxo-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole, known for its immunomodulatory and antitumor properties.
Thalidomide: Another compound with a similar isoindoline nucleus, used for its sedative and immunomodulatory effects.
The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H10F3N3O4 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H10F3N3O4/c15-14(16,17)6-4-8(21)19-11(22)10(6)20-12(23)5-2-1-3-7(18)9(5)13(20)24/h1-3,6,10H,4,18H2,(H,19,21,22)/t6-,10+/m0/s1 |
InChI Key |
IIWFMBJLVMTYEO-QUBYGPBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)C(F)(F)F |
Canonical SMILES |
C1C(C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
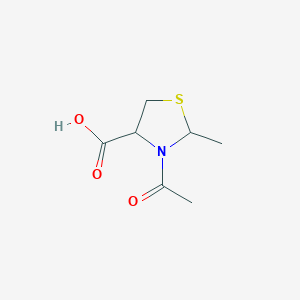

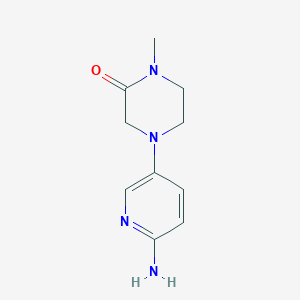
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)

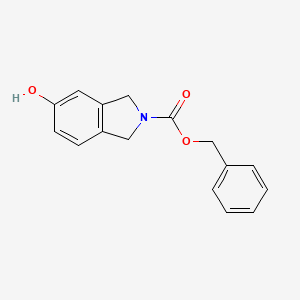
![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
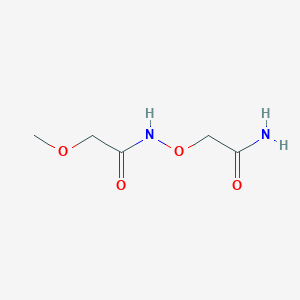
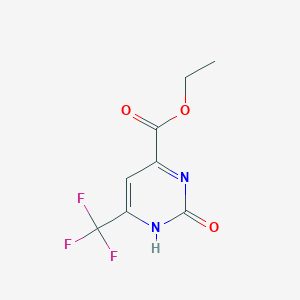
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
